5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Mode of Action
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting the growth and spread of cancer cells .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative and the biological context in which it is present.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom at the 5-position and the methyl group at the 1-position can significantly impact its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOBGKHOQSQKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571112 | |
Record name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183208-22-2 | |
Record name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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